molecular formula C6H4N2 B016967 3-Cyanopyridine-2,4,5,6-d4 CAS No. 1020719-32-7

3-Cyanopyridine-2,4,5,6-d4

Cat. No.: B016967
CAS No.: 1020719-32-7
M. Wt: 108.13 g/mol
InChI Key: GZPHSAQLYPIAIN-RZIJKAHPSA-N
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Description

3-Cyanopyridine-2,4,5,6-d4 is a deuterated derivative of 3-cyanopyridine, where the hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it valuable in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyridine-2,4,5,6-d4 typically involves the deuteration of 3-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where 3-cyanopyridine is treated with deuterium gas or deuterated water under high pressure and temperature. The process is optimized to ensure high yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyridine-2,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyanopyridine-2,4,5,6-d4 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanopyridine-2,4,5,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic chemistry. The presence of deuterium atoms can alter the physical and chemical properties of the compound, making it useful in studies involving reaction mechanisms, metabolic pathways, and isotopic effects .

Properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHSAQLYPIAIN-RZIJKAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480991
Record name 3-Cyanopyridine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-32-7
Record name 3-Cyanopyridine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanopyridine-2,4,5,6-d4
Reactant of Route 2
3-Cyanopyridine-2,4,5,6-d4
Reactant of Route 3
3-Cyanopyridine-2,4,5,6-d4
Reactant of Route 4
3-Cyanopyridine-2,4,5,6-d4
Reactant of Route 5
3-Cyanopyridine-2,4,5,6-d4
Reactant of Route 6
3-Cyanopyridine-2,4,5,6-d4

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